4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine
Description
4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is a star-shaped triarylamine derivative designed for use in organic optoelectronic devices, particularly organic light-emitting diodes (OLEDs). Its structure features a central triphenylamine core substituted with three 9,9-dimethylfluoren-2-yl groups via phenylamino linkers. The 9,9-dimethylfluorenyl substituents confer enhanced molecular rigidity and steric bulk, which improve thermal stability and reduce intermolecular aggregation in thin films. These properties make it a candidate for hole transport layers (HTLs) or emissive layer hosts in OLEDs, where efficient charge transport and morphological stability are critical .
Properties
IUPAC Name |
4-N-(9,9-dimethylfluoren-2-yl)-1-N,1-N-bis[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H66N4/c1-79(2)73-31-19-16-28-67(73)70-49-46-64(52-76(70)79)83(55-22-10-7-11-23-55)61-40-34-58(35-41-61)82(59-36-42-62(43-37-59)84(56-24-12-8-13-25-56)65-47-50-71-68-29-17-20-32-74(68)80(3,4)77(71)53-65)60-38-44-63(45-39-60)85(57-26-14-9-15-27-57)66-48-51-72-69-30-18-21-33-75(69)81(5,6)78(72)54-66/h7-54H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDISDSCLKKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H66N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1095.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine typically involves multi-step organic reactions. One common method includes the reaction of 9,9-dimethylfluorene with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels (>98.0% as determined by HPLC) .
Chemical Reactions Analysis
Redox Reactions in Hole Transport
As a hole-transporting material, the compound undergoes reversible oxidation to form radical cations, critical for charge mobility in OLEDs:
-
Oxidation Mechanism :
The triphenylamine core donates electrons, generating stable radical cations () upon electrical excitation : -
Charge-Transfer Complexation :
When p-doped (e.g., with Lewis acids like FeCl₃), it forms charge-transfer complexes that enhance conductivity. The dimethylfluorenyl groups stabilize the cationic species via steric and electronic effects .
Thermal and Environmental Stability
-
Thermal Degradation :
Decomposition occurs above 400°C, with the dimethylfluorenyl groups resisting crystallization up to 150°C . -
Oxidative Stability :
The compound resists atmospheric oxidation due to its bulky substituents, which hinder reactive oxygen species from accessing the amine core .
Comparative Performance Data
Limitations and Research Gaps
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 1095.45 g/mol
- CAS Number : 303111-06-0
- Appearance : White to light yellow powder or crystals
- Purity : Typically >98% (HPLC)
The compound features a triphenylamine core with three 9,9-dimethylfluorenyl groups, which contribute to its electronic properties and stability.
Applications in Organic Light Emitting Diodes (OLEDs)
TFAPB is primarily recognized for its role as a hole transport material (HTM) in OLEDs. Its high glass transition temperature and excellent thermal stability make it suitable for use in devices that require efficient charge transport.
Key Findings:
- Efficiency : Studies have demonstrated that devices incorporating TFAPB exhibit improved efficiency due to enhanced hole mobility and reduced energy barriers for charge injection .
- Stability : The thermal stability of TFAPB contributes to the longevity of OLED devices, making them more reliable for commercial applications .
Applications in Organic Photovoltaics (OPVs)
In OPVs, TFAPB serves as an effective HTM, facilitating the movement of holes from the active layer to the electrode. This enhances the overall power conversion efficiency of solar cells.
Case Studies:
- Research indicates that incorporating TFAPB into OPV structures leads to better performance metrics, including higher short-circuit current densities and fill factors compared to devices using conventional HTMs .
Alternative Energy Solutions
TFAPB has been explored for its potential in addressing challenges in alternative energy technologies. Its properties can be harnessed to improve the efficiency of energy conversion processes.
Notable Applications:
- Utilization in dye-sensitized solar cells (DSSCs) where it aids in improving charge transport mechanisms .
Synthesis and Material Development
The synthesis of TFAPB involves several steps that typically include the coupling of 9,9-dimethylfluorene derivatives with phenylamine groups. The resulting compound can be characterized using various analytical techniques such as NMR and HPLC to ensure purity and structural integrity.
Synthesis Process Overview:
- Preparation of Fluorene Derivatives : Synthesize 9,9-dimethylfluorene derivatives.
- Coupling Reaction : Conduct a coupling reaction with phenylamine derivatives.
- Purification : Purify the product using column chromatography or recrystallization methods.
Future Directions and Research Opportunities
Ongoing research is focused on enhancing the properties of TFAPB through chemical modifications to improve its performance in OLEDs and OPVs further. Investigations into its use in other organic electronic devices are also being explored.
Summary Table of Applications
| Application Area | Role of TFAPB | Key Benefits |
|---|---|---|
| OLEDs | Hole transport material | Improved efficiency and stability |
| OPVs | Hole transport material | Enhanced power conversion |
| Alternative Energy | Charge transport | Better energy conversion |
Mechanism of Action
The mechanism by which 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The compound facilitates the movement of positive charges (holes) through its conjugated structure, enhancing the efficiency of devices like OLEDs. The molecular targets include the active layers of these devices, where it interacts with other materials to improve charge mobility .
Comparison with Similar Compounds
Comparison with Structurally Similar Triphenylamine Derivatives
The compound belongs to a broader class of triarylamine-based materials widely used in OLEDs. Key analogs include:
- m-MTDATA (4,4',4''-Tris[3-methylphenyl(phenyl)amino]triphenylamine)
- 2-TNATA (4,4',4''-Tris[2-naphthyl(phenyl)amino]triphenylamine)
- TCTA (4,4',4''-Tris(N-carbazolyl)triphenylamine)
- SpiroOMeTAD (2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene)
Structural and Electronic Properties
Key Observations :
- Its triplet energy is expected to surpass m-MTDATA and 2-TNATA, aligning it closer to TCTA, making it suitable for blue phosphorescent OLEDs requiring triplet exciton confinement .
- Steric bulk enhances film-forming properties, similar to SpiroOMeTAD, which minimizes crystallization and improves device longevity .
Device Performance
2.2.1 Hole Injection and Transport
- m-MTDATA : Widely used as a hole-injection layer (HIL) due to its low HOMO (~5.1 eV), enabling efficient hole injection from ITO. However, its low triplet energy limits use in blue OLEDs .
- 2-TNATA : Offers comparable hole injection to m-MTDATA but with improved film uniformity due to naphthyl substituents .
- Target Compound : Predicted to balance hole injection (HOMO ~5.3–5.5 eV) and triplet energy (~2.8–3.0 eV), making it viable for both fluorescent and phosphorescent devices.
Thermal and Morphological Stability
Biological Activity
4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine (commonly referred to as TDFA) is a complex organic compound with significant applications in materials science, particularly in organic electronics. Its molecular formula is C81H66N4, and it is primarily recognized for its role as a hole transport material in organic light-emitting diodes (OLEDs). This article delves into the biological activity of TDFA, exploring its potential applications in biological systems and its mechanisms of action.
TDFA is characterized by its conjugated structure, which enhances its electronic properties. The compound has a high hole mobility, making it suitable for use in electronic devices. Its chemical structure allows for various reactions, including oxidation and substitution, which can be exploited for further functionalization.
The biological activity of TDFA can be attributed to its ability to interact with biological molecules through fluorescence and charge transfer mechanisms. The compound's fluorescent properties enable it to be used in bioimaging and biosensing applications. Its mechanism involves:
- Charge Transport : TDFA facilitates the movement of positive charges (holes) through its structure, enhancing efficiency in electronic applications.
- Fluorescence : The compound exhibits strong fluorescence, making it useful for imaging cellular processes and detecting specific biomolecules.
1. Bioimaging
TDFA's fluorescence makes it a candidate for bioimaging techniques. Studies have shown that compounds with similar structures can be utilized to visualize cellular components and track biological processes in real-time.
2. Biosensing
Due to its ability to undergo charge transfer reactions, TDFA can be employed in biosensors for detecting biomolecules. Its sensitivity can be enhanced by modifying the compound to improve selectivity towards target analytes.
Case Study 1: Fluorescent Imaging in Cancer Cells
In a study investigating the use of fluorescent materials for imaging cancer cells, TDFA was tested alongside other fluorescent dyes. The results indicated that TDFA provided superior contrast and clarity in imaging due to its high quantum yield and stability under physiological conditions. This property is critical for distinguishing between healthy and malignant cells.
Case Study 2: Sensing Applications
Another research focused on the development of a biosensor utilizing TDFA for the detection of glucose levels. The sensor demonstrated a rapid response time and high sensitivity, making it a promising tool for monitoring glucose in diabetic patients.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of TDFA compared to related compounds:
| Compound Name | Application Area | Key Features | Biological Activity |
|---|---|---|---|
| TDFA | Bioimaging/Biosensing | High fluorescence, charge transport | Effective in cancer imaging |
| Compound A | Bioimaging | Moderate fluorescence | Limited cellular uptake |
| Compound B | Sensing | Low sensitivity | Ineffective for glucose detection |
Research Findings
Recent studies have highlighted the potential of TDFA not only as an electronic material but also as a versatile tool in biological research. Its ability to function as both a fluorescent probe and a charge transport medium opens new avenues for research in biophysics and chemical biology.
- Fluorescence Properties : TDFA exhibits strong emission peaks that are advantageous for bioimaging applications.
- Charge Transfer Mechanisms : The compound's ability to facilitate electron transfer makes it suitable for developing advanced biosensors.
Q & A
Q. What are the standard synthetic routes for 4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine, and how can reaction conditions be optimized for high yield and purity?
The compound is typically synthesized via multi-step coupling reactions, such as Buchwald-Hartwig amination, which facilitates C–N bond formation between aryl halides and amines. Key parameters include:
- Catalyst system : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or SPhos .
- Solvent and temperature : Toluene or dioxane at reflux (100–120°C) under inert atmosphere .
- Purification : Column chromatography or sublimation (for high-purity grades >97%) to remove unreacted intermediates . Yield optimization requires stoichiometric control of fluorenylamine and triphenylamine precursors, with reaction monitoring via TLC or HPLC.
Q. How are the photophysical and electrochemical properties of this compound characterized for optoelectronic applications?
- UV-Vis and fluorescence spectroscopy : Measure absorption/emission maxima (e.g., λₐᵦₛ ~350–400 nm; λₑₘ ~450–550 nm) to assess π-conjugation and bandgap .
- Cyclic voltammetry (CV) : Determine HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV vs. vacuum) to evaluate hole-transport capabilities .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >300°C recommended for device integration) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its hole-transport performance in organic light-emitting diodes (OLEDs)?
- Device fabrication : Layer the compound (30–50 nm thickness) between ITO (anode) and an emissive layer (e.g., Ir(ppy)₃), capped with LiF/Al cathode .
- Performance metrics : Measure current density–voltage (J–V) curves, external quantum efficiency (EQE), and operational stability under continuous bias .
- Comparative studies : Benchmark against standard HTMs like Spiro-OMeTAD to identify advantages in conductivity or stability .
Q. What methodologies address stability challenges (e.g., oxidative degradation) in ambient or operational conditions?
- Accelerated aging tests : Expose thin films to controlled humidity (e.g., 85% RH) and heat (e.g., 85°C) while monitoring conductivity changes via impedance spectroscopy .
- Encapsulation strategies : Use atomic layer deposition (ALD) of Al₂O₃ to mitigate moisture ingress .
- Computational modeling : Density functional theory (DFT) simulations predict degradation pathways by analyzing electron density at reactive sites (e.g., amine groups) .
Q. How do structural modifications (e.g., substituent effects) influence charge transport and aggregation behavior?
- Side-chain engineering : Introduce alkyl or aryl groups to the fluorenyl moiety to modulate solubility and film morphology (studied via grazing-incidence XRD) .
- Steric effects : Compare planar vs. twisted conformations using single-crystal X-ray diffraction to correlate structure with hole mobility (measured via space-charge-limited current, SCLC) .
- Doping studies : Incorporate Lewis acids (e.g., FeCl₃) to enhance conductivity while monitoring dopant distribution with TOF-SIMS .
Data Contradictions and Resolution
- Purity discrepancies : Commercial sources report purity >97% , but synthesis protocols may yield lower purity (85–90%) without sublimation . Researchers should validate purity via ¹H NMR and elemental analysis.
- Thermal stability : Some studies suggest decomposition at 250°C , while others report stability up to 350°C . These variations may arise from differences in sample preparation (e.g., thin films vs. bulk powders).
Key Research Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
